Cryptophycin

Description

Properties

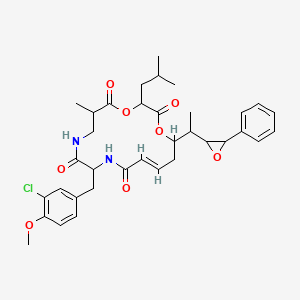

Molecular Formula |

C35H43ClN2O8 |

|---|---|

Molecular Weight |

655.2 g/mol |

IUPAC Name |

(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

InChI |

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+ |

InChI Key |

PSNOPSMXOBPNNV-UKTHLTGXSA-N |

Isomeric SMILES |

CC1CNC(=O)C(NC(=O)/C=C/CC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |

Canonical SMILES |

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Cryptophycin: A Potent Microtubule Inhibitor from Cyanobacteria

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cryptophycins are a class of potent, cyclic depsipeptides that have garnered significant interest in the field of oncology due to their profound cytotoxic activity against a broad spectrum of cancer cell lines, including those with multidrug resistance. This technical guide provides an in-depth overview of the discovery history of Cryptophycin (B1240208), from its initial isolation to its characterization as a powerful microtubule-targeting agent. The content herein is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Initial Discovery and Isolation

The story of this compound begins in the late 1980s and early 1990s. Initially, researchers at Merck & Co. isolated a novel compound from the cyanobacterium Nostoc sp. ATCC 53789, which they patented for its potent antifungal activity, particularly against Cryptococcus neoformans.[1][2] This is where the name "this compound" originates.

However, the true potential of this class of molecules as anticancer agents was unveiled shortly after by a research group led by Richard E. Moore at the University of Hawaii. In 1990, they isolated this compound-1 from a terrestrial strain of the blue-green alga, Nostoc sp. GSV 224.[3][4] Their work shifted the focus from its antifungal properties to its remarkable cytotoxicity against tumor cells.

Source Organisms

The primary natural sources of Cryptophycins are strains of the cyanobacteria genus Nostoc. The two key strains cited in the initial discovery are:

-

Nostoc sp. ATCC 53789 : The strain from which the compound was first isolated and patented as an antifungal agent by Merck.[2][5]

-

Nostoc sp. GSV 224 : The strain used by Moore and his team for the isolation and structural elucidation of this compound-1 as a potent cytotoxin.[5][6]

Structural Elucidation and Chemical Characterization

The groundbreaking work by Moore's group led to the full structural determination of this compound-1. This was a significant undertaking due to the molecule's complex cyclic depsipeptide structure. A combination of spectroscopic techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR), was employed to elucidate the intricate stereochemistry of the molecule.

This compound-1 is a 16-membered macrocycle composed of four distinct units. This modular structure has been a key feature for subsequent synthetic efforts and the development of analogs.

Mechanism of Action: A Potent Microtubule Inhibitor

Following its isolation and structural characterization, research efforts focused on understanding the mechanism behind this compound's potent cytotoxicity. It was soon discovered that this compound-1 is a highly effective inhibitor of microtubule dynamics.[3][7]

Unlike some other microtubule-targeting agents that stabilize microtubules, this compound was found to induce microtubule depolymerization.[7] It interacts with tubulin, the protein subunit of microtubules, thereby preventing the assembly of the mitotic spindle, a critical structure for cell division. This disruption of the cell cycle ultimately leads to apoptosis (programmed cell death).[5]

Quantitative Data: Potency and Biological Activity

From the early studies, it was evident that this compound-1 possessed extraordinary potency, with cytotoxic effects observed at picomolar concentrations.

Table 1: Early Cytotoxicity Data for this compound-1

| Cell Line | Cancer Type | IC₅₀ (pM) | Reference |

| KB-3-1 | Human Cervical Carcinoma | 313 | [3][8] |

| CCRF-CEM | Human Leukemia | 580 | [8] |

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and initial characterization of this compound.

Isolation of this compound-1 from Nostoc sp.

The following is a generalized protocol based on the methods described in the early literature.

-

Culturing: Nostoc sp. (e.g., GSV 224) is cultured in a suitable medium under controlled light and temperature conditions.

-

Harvesting and Extraction: The cyanobacterial biomass is harvested, lyophilized (freeze-dried), and then extracted with a mixture of organic solvents, such as dichloromethane/methanol.

-

Purification: The crude extract is subjected to a series of chromatographic purification steps. This typically involves techniques like silica (B1680970) gel chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to isolate the pure this compound-1.

In Vitro Tubulin Polymerization Assay

This assay is crucial for determining the effect of a compound on microtubule assembly.

-

Preparation: Purified tubulin protein is prepared in a polymerization buffer.

-

Initiation of Polymerization: The polymerization is initiated by raising the temperature and adding GTP.

-

Measurement: The extent of microtubule polymerization is measured over time by monitoring the change in turbidity (light scattering) at 350 nm using a spectrophotometer.

-

Analysis: The effect of this compound is determined by comparing the polymerization curves in the presence and absence of the compound.

Subsequent Developments and Conclusion

The discovery of this compound's potent antimitotic activity spurred extensive research into its therapeutic potential. Numerous synthetic and semi-synthetic analogs have been developed in an effort to improve its pharmacological properties, such as aqueous solubility and tumor selectivity, while reducing toxicity. One such analog, this compound-52 (LY355703), entered clinical trials.

The discovery of this compound stands as a landmark in natural product drug discovery. From its initial identification as an antifungal agent to its characterization as a picomolar-potency microtubule inhibitor, the story of this compound highlights the importance of continued exploration of natural sources for novel therapeutic agents. The intricate structure and potent biological activity of this compound continue to inspire the design and synthesis of new anticancer drugs.

References

- 1. Biological evaluation of this compound 52 fragment A analogues: Effect of the multidrug resistance ATP binding cassette … [ouci.dntb.gov.ua]

- 2. Production of this compound from Blue-Green Algae — Journal of Young Investigators [jyi.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Cryptophycin: A Technical Guide to its Natural Sources, Biosynthesis, and Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptophycins are a class of potent cytotoxic macrolides that have garnered significant interest in the field of oncology due to their ability to inhibit tubulin polymerization, a critical process in cell division. This technical guide provides an in-depth overview of the natural sources of cryptophycins, the organisms responsible for their production, and the biosynthetic pathways involved. Furthermore, it details experimental protocols for the cultivation of producing organisms and the subsequent extraction and purification of these valuable secondary metabolites.

Natural Sources and Producing Organisms

Cryptophycins are primarily produced by cyanobacteria, specifically strains of the genus Nostoc.[1][2][3][4] Two of the most well-documented and prolific producers are:

These cyanobacteria synthesize a variety of cryptophycin (B1240208) derivatives, with over 25 identified congeners.[1][3] this compound 1 is the prototypical member of this class and a potent tubulin-depolymerizing agent.[1]

Quantitative Production of this compound

The production of cryptophycins by Nostoc species is influenced by various culture conditions, including the growth medium and the duration of cultivation. The following tables summarize the quantitative data on intracellular this compound production from Nostoc sp. ATCC 53789 and GSV 224.

Table 1: Effect of Media on Intracellular this compound Production [2]

| Producing Organism | Growth Medium | Purified this compound (mg/L) |

| Nostoc sp. ATCC 53789 | Normal BG-11 | 1.30 |

| Modified BG-11 | 0.95 | |

| A3M7 | 1.25 | |

| Nostoc sp. GSV 224 | Normal BG-11 | 2.55 |

| Modified BG-11 | 2.40 | |

| A3M7 | 1.80 |

Table 2: Intracellular this compound Production by Nostoc sp. GSV 224 Over Time [2]

| Cultivation Day | Purified this compound (mg/L) |

| Before or on Day 10 | 3.04 |

| Day 15 | 0.4 |

| Day 20 | 0.25 |

Note: Extracellular this compound concentrations were found to be less than 1 mg/L throughout the life cycle.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymatic machinery.[1][3][5][6] The biosynthetic gene cluster spans approximately 40 kb in the Nostoc sp. ATCC 53789 genome.[1][3]

The pathway involves a series of enzymatic modules that assemble the four building blocks of the this compound molecule. Key tailoring enzymes, including a FAD-dependent halogenase and a CYP450 epoxidase (CrpE), are also encoded within the gene cluster and are responsible for modifications that contribute to the diversity and bioactivity of this compound derivatives.[1][3][5] The CrpE enzyme, a P450 oxygenase, is specifically responsible for the formation of the epoxide ring found in several potent cryptophycins.[5]

Experimental Protocols

Cultivation of Nostoc sp.

This protocol is based on methodologies reported for the cultivation of Nostoc sp. ATCC 53789 and GSV 224.[2]

-

Media Preparation : Prepare Normal BG-11, Modified BG-11, or A3M7 growth medium. For optimal this compound production with Nostoc sp. GSV 224, Normal BG-11 is recommended.[2] Sterilize the medium by autoclaving.

-

Inoculation : Inoculate the sterile medium with a healthy culture of Nostoc sp.

-

Incubation :

-

Maintain the culture at a temperature between 20°C and 30°C.

-

Provide continuous illumination with an intensity of 100 to 200 µmol photons m⁻² sec⁻¹.

-

Aerate the culture with a mixture of sterile air and carbon dioxide (e.g., 2% CO₂).

-

-

Harvesting : For maximal intracellular this compound yield from Nostoc sp. GSV 224, harvest the cells on or before day 10 of cultivation.[2] Harvesting can be done by filtration or centrifugation.

Extraction of this compound

The following is a general protocol for the extraction of intracellular cryptophycins from Nostoc sp. biomass.

-

Cell Lysis : Freeze-dry the harvested cell pellet to remove water.

-

Solvent Extraction :

-

To the dried biomass, add a 4:1 mixture of acetonitrile (B52724) and methylene (B1212753) chloride (50 mL of solvent per gram of biomass).[2]

-

Stir the mixture for 48 hours to ensure thorough extraction.[2]

-

-

Filtration : Filter the mixture through miracloth and Whatman paper to remove cell debris.

-

Solvent Evaporation : Evaporate the organic solvent from the filtrate under reduced pressure to obtain the crude extract.

Purification of this compound

The crude extract containing cryptophycins can be purified using chromatographic techniques.

-

Column Chromatography :

-

Perform normal-phase column chromatography on silica (B1680970) gel. The amount of silica gel should be approximately fifteen times the mass of the crude extract.[2]

-

Elute the column with an appropriate solvent system (e.g., a gradient of methylene chloride and methanol) to separate the this compound-containing fractions.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Further purify the fractions obtained from column chromatography using reversed-phase HPLC.

-

A C18 column is commonly used for the separation of cryptophycins.

-

Elute with a gradient of acetonitrile and water.

-

Monitor the elution profile using a UV detector.

-

Collect the fractions corresponding to the this compound peaks.

-

-

Solvent Evaporation : Evaporate the solvent from the purified fractions to obtain pure this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, producing organisms, and biosynthetic pathways of cryptophycins. The detailed experimental protocols for cultivation, extraction, and purification offer a practical framework for researchers and drug development professionals working with these potent anticancer compounds. The quantitative data presented herein highlights the potential for optimizing production yields through the careful control of culture conditions. Further research into the genetic regulation of the this compound biosynthetic pathway may unlock new avenues for enhancing the production of these valuable natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Production of this compound from Blue-Green Algae — Journal of Young Investigators [jyi.org]

- 3. Biosynthetic characterization and chemoenzymatic assembly of the cryptophycins. Potent anticancer agents from cyanobionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemoenzymatic Synthesis of this compound Anticancer Agents by an Ester Bond Forming NRPS Module - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture of Cryptophycin-1 and its Analogs: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure, biological activity, and mechanism of action of Cryptophycin-1 and its synthetic analogues. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of this potent class of microtubule-targeting agents. The guide includes detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and experimental workflows.

Core Chemical Structure

This compound-1 is a 16-membered macrocyclic depsipeptide, a class of natural products that have garnered significant interest for their potent cytotoxic and antiproliferative activities.[1] The core structure of cryptophycins is modular and can be conceptually divided into four distinct units: A, B, C, and D.[2]

-

Unit A: A δ-hydroxy acid derivative.

-

Unit B: A derivative of O-methyltyrosine.

-

Unit C: A β-alanine derivative.

-

Unit D: A leucic acid derivative.

The unique arrangement of these units contributes to the molecule's potent biological activity. The total synthesis of this compound-1 has been achieved through various strategies, often involving the synthesis of the individual units followed by their sequential coupling and macrocyclization.[3]

This compound-1:

-

CAS Number: 124689-65-2[4]

-

Molecular Formula: C₃₅H₄₃ClN₂O₈[4]

-

IUPAC Name: (3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-methylpropyl)-6-methyl-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone[4]

Key Analogues and Structural Modifications

Structure-activity relationship (SAR) studies have led to the development of numerous synthetic analogues of this compound-1 with the aim of improving efficacy, metabolic stability, and providing handles for conjugation in antibody-drug conjugates (ADCs).[2][5]

One of the most notable analogues is This compound-52 (LY355703), which entered clinical trials.[1] Modifications have been explored in all four units of the This compound (B1240208) scaffold:

-

Unit A: Modifications to the phenyl ring have been investigated to enhance water solubility and potency.[6]

-

Unit B: The O-methyl group of the tyrosine derivative has been a key site for introducing functionalities for conjugation.[7]

-

Unit C: Introduction of gem-dimethyl substitution led to the development of this compound-52, which showed improved stability.[3]

-

Unit D: Modifications in this unit have also been explored to attach conjugation handles.[8]

Quantitative Biological Activity

The primary mechanism of action of cryptophycins is the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][9] Their potent cytotoxicity has been demonstrated across a range of cancer cell lines, with IC50 values often in the picomolar to low nanomolar range.

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound-1 | KB | Varies with cell concentration | [1] |

| LoVo | Varies with cell concentration | [1] | |

| This compound-52 (LY355703) | Various solid and hematologic tumor cell lines | Low picomolar range | [10] |

| Unit B Analogue 1 (m-chloro-p-(methylamino)) | KB-3-1 | 0.313 | [2] |

| KB-V1 (MDR) | 7.76 | [2] | |

| Unit B Analogue 2 (p-(dimethylamino)) | KB-3-1 | 6.36 | [2] |

| KB-V1 (MDR) | 218 | [2] | |

| Unit A Analogue (4-methyl pyrazole) | HCT-116 | Single-digit picomolar | [4] |

| Unit A Analogue (isoxazole) | HCT-116 | 1400 | [4] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound compound stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a method to measure the in vitro effect of this compound compounds on tubulin polymerization using a fluorescence-based assay.

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Fluorescent reporter dye (e.g., DAPI)

-

Glycerol (as a polymerization enhancer)

-

This compound compound stock solution (in DMSO)

-

Black 96-well plate (for fluorescence reading)

-

Fluorimeter with temperature control

Procedure:

-

Preparation: On ice, prepare a master mix of tubulin in polymerization buffer containing GTP and the fluorescent reporter dye.

-

Compound Addition: Add the this compound compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a positive control (e.g., paclitaxel (B517696) for stabilization or another inhibitor), a negative control (vehicle), and a blank.

-

Initiation of Polymerization: Add the tubulin master mix to each well to initiate the polymerization reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorimeter pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. Dose-response curves can be generated to calculate the IC50 for inhibition of polymerization.

Cellular Signaling Pathways

The primary mechanism of action of this compound-1 and its analogues is the disruption of microtubule dynamics. This interference with a fundamental cellular process triggers a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis.

The binding of cryptophycins to tubulin prevents the proper formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[10] Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This is characterized by the activation of a cascade of cysteine proteases known as caspases. Specifically, this compound-1 has been shown to induce the activation of caspase-3, a key executioner caspase.[3][11] The activation of caspase-3 leads to the cleavage of various cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[11]

Conclusion

This compound-1 and its analogues represent a powerful class of antimitotic agents with significant potential in oncology. Their potent cytotoxicity, coupled with the ability to overcome multidrug resistance, makes them attractive candidates for further development, particularly as payloads for antibody-drug conjugates. This guide provides a foundational resource for researchers working with these complex and promising molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Induction of apoptosis by this compound 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Cryptophycin on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cryptophycins are a class of potent, cyclic depsipeptides that exhibit profound cytotoxic activity against a broad range of cancer cell lines, including those with multidrug resistance. Their primary cellular target is tubulin, the fundamental protein component of microtubules. By interfering with microtubule dynamics, cryptophycins induce mitotic arrest and subsequently trigger apoptosis, making them a subject of significant interest in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the molecular mechanism of action of cryptophycin (B1240208) on tubulin, detailed experimental protocols for its study, and a summary of key quantitative data.

The Molecular Mechanism of this compound's Action on Tubulin

Cryptophycins exert their potent antimitotic effects by directly binding to tubulin and disrupting the dynamic instability of microtubules, which is essential for proper mitotic spindle formation and function.

Binding Site and Affinity

This compound binds to a unique site on the β-tubulin subunit, at the interdimer interface between two tubulin heterodimers.[1][2][3] This binding site partially overlaps with that of maytansine.[1][2][3] There is also evidence suggesting that this compound's binding may influence the vinca (B1221190) alkaloid domain. The binding of this compound to tubulin is a high-affinity interaction, with dissociation constants (Kd) in the nanomolar range.[2]

Disruption of Microtubule Dynamics

Upon binding, this compound induces a significant conformational change in the tubulin dimer, causing a bend or curvature in its structure.[1][2][3][4] This induced curvature is incompatible with the straight, lattice-like structure of a normal microtubule. Consequently, the incorporation of this compound-bound tubulin into a growing microtubule disrupts its structural integrity.

At sub-stoichiometric concentrations, this compound potently suppresses the dynamic instability of microtubules. It reduces both the rate and extent of microtubule shortening and growing, effectively "freezing" the microtubules.[2] This stabilization of microtubules at a critical stage of mitosis prevents the proper attachment of chromosomes to the mitotic spindle, leading to cell cycle arrest.

At higher concentrations, this compound can induce the depolymerization of existing microtubules and promote the formation of aberrant, ring-like tubulin oligomers.

Induction of Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation. The persistent activation of the SAC due to the inability of chromosomes to align correctly on the metaphase plate leads to a prolonged arrest in the M-phase (mitosis) of the cell cycle.[5][6]

This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway. Key signaling events in this process include the activation of c-Jun N-terminal kinase (JNK) and the phosphorylation of the anti-apoptotic protein Bcl-2, which inhibits its protective function.[6][7] The activation of the JNK pathway can lead to the activation of pro-apoptotic Bcl-2 family members, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, culminating in programmed cell death.[7][8][9]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with tubulin and its cytotoxic effects.

Table 1: Binding Affinity of Cryptophycins to Tubulin

| This compound Analog | Tubulin Source | Method | Dissociation Constant (Kd) | Reference |

| This compound-52 | HeLa | Molecular Dynamics | pKd = 7.09 | [4] |

| This compound-1 | HeLa | Molecular Dynamics | pKd = 7.24 | [4] |

| This compound-52 | Not Specified | Not Specified | 47 nM | [2] |

Table 2: Cytotoxicity of this compound-52 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| HeLa | Cervical Carcinoma | 11 | [2] |

| A549 | Non-small Cell Lung Cancer | Varies | [10] |

| MCF7 | Breast Adenocarcinoma | Varies | [11] |

| LNCaP | Prostate Carcinoma | 1-10 | |

| DU-145 | Prostate Carcinoma | 1-10 | |

| PC-3 | Prostate Carcinoma | >10 | |

| KB | Cervical Carcinoma | Varies | [12] |

| LoVo | Colon Adenocarcinoma | Varies | [12] |

Experimental Protocols & Visualizations

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on tubulin, accompanied by workflow diagrams.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. It can be performed by monitoring the increase in turbidity (light scattering) or by using a fluorescent reporter.

Methodology (Fluorescence-Based):

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

-

Prepare a GTP stock solution (e.g., 10 mM).

-

Prepare a stock solution of the fluorescent reporter (e.g., DAPI) in the appropriate solvent.

-

Prepare a stock solution of this compound and control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor) in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a pre-warmed 96-well plate, add the desired concentration of this compound or control compounds.

-

On ice, prepare a tubulin polymerization reaction mix containing tubulin (e.g., 3 mg/mL), GTP (e.g., 1 mM), and the fluorescent reporter in general tubulin buffer.

-

Initiate the polymerization by adding the cold tubulin reaction mix to the wells of the pre-warmed plate.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 60-90 minutes) using the appropriate excitation and emission wavelengths for the fluorescent reporter.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the effect of this compound by comparing the polymerization rate (slope of the curve) and the steady-state polymer mass (plateau of the curve) to the vehicle control.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and fix them in cold 70% ethanol (B145695) while gently vortexing. This step permeabilizes the cells.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing a fluorescent DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for a sufficient number of cells (e.g., 10,000-20,000 events).

-

-

Data Analysis:

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a petri dish.

-

Treat the cells with this compound or a vehicle control.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol).

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cell.

-

-

Blocking and Antibody Staining:

-

Block non-specific antibody binding sites with a blocking solution (e.g., 2% BSA in PBS).

-

Incubate the cells with a primary antibody specific for tubulin (e.g., anti-α-tubulin).

-

Wash to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy:

Signaling Pathway of this compound-Induced Apoptosis

The disruption of microtubule dynamics by this compound initiates a signaling cascade that leads to apoptosis. A simplified representation of this pathway is shown below.

Conclusion

Cryptophycins represent a class of exceptionally potent antimitotic agents with a well-defined mechanism of action centered on the disruption of tubulin and microtubule function. Their ability to bind with high affinity to a unique site on β-tubulin, induce conformational changes that are incompatible with microtubule integrity, and subsequently trigger mitotic arrest and apoptosis underscores their potential as anticancer therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals engaged in the study of these promising compounds and the broader field of microtubule-targeting agents. Further research into the nuances of this compound-tubulin interactions and the downstream signaling pathways will continue to inform the development of next-generation cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Conformational changes in tubulin upon binding this compound-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational changes in tubulin upon binding this compound-52 reveal its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro pharmacology of this compound 52 (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cancer cells ic50: Topics by Science.gov [science.gov]

- 11. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. nanocellect.com [nanocellect.com]

- 18. benchchem.com [benchchem.com]

- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 20. biotium.com [biotium.com]

- 21. scbt.com [scbt.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

Cryptophycin's Inhibition of Microtubule Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptophycins are a class of potent cytotoxic depsipeptides originally isolated from cyanobacteria of the genus Nostoc. These compounds have garnered significant interest in the field of oncology due to their profound antimitotic activity, with some derivatives exhibiting picomolar-range inhibitory concentrations against various cancer cell lines.[1] The primary cellular target of cryptophycins is the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, cryptophycins effectively halt the cell cycle in the G2/M phase, leading to apoptosis.[2] This technical guide provides an in-depth exploration of the molecular mechanisms by which cryptophycin (B1240208) inhibits microtubule polymerization, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and processes.

Mechanism of Action: A Dual Role in Microtubule Disruption

This compound's interaction with tubulin, the fundamental protein subunit of microtubules, is multifaceted and concentration-dependent. At high concentrations, this compound acts as a microtubule-destabilizing agent, leading to the depolymerization of spindle microtubules.[3] However, at lower, clinically relevant concentrations, its mechanism is more nuanced, involving the suppression of microtubule dynamics rather than outright depolymerization.[3][4]

Binding Site on Tubulin

This compound binds to the β-tubulin subunit at the interdimer interface, in a region that overlaps with the vinca (B1221190) alkaloid and maytansine (B1676224) binding sites.[1][5] More recent structural studies have revealed a second binding site involving the T5-loop of β-tubulin, a critical element in the regulation of microtubule dynamics.[6] This binding induces a conformational change in the tubulin dimer, creating a curved structure that is incompatible with the straight protofilament architecture of a stable microtubule.[1][7] This induced curvature prevents the proper incorporation of tubulin dimers into the growing microtubule lattice.

Inhibition of Polymerization and Suppression of Dynamics

The binding of this compound to tubulin dimers effectively inhibits their self-assembly into microtubules.[8][9] At substoichiometric concentrations, the this compound-tubulin complex can "poison" the ends of growing microtubules, forming a stabilizing cap that suppresses both the growing and shortening phases of dynamic instability.[3][10] This kinetic stabilization of microtubule ends is a key aspect of its low-concentration mechanism of action. By dampening the dynamic nature of microtubules, this compound prevents the mitotic spindle from carrying out its essential functions during chromosome segregation, ultimately leading to mitotic arrest.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the interaction of this compound with tubulin and its effect on microtubule dynamics.

| Binding Affinity and Stoichiometry | |

| Parameter | Value |

| Dissociation Constant (Kd) for microtubule ends | 47 nM[3][10] |

| Maximum Binding (Bmax) to microtubule ends | ~19.5 molecules per microtubule[3][10] |

| Calculated Dissociation Constant (pKd) for Cp-1 | 7.24[1] |

| Calculated Dissociation Constant (pKd) for Cp-52 | 7.09[1] |

| Apparent Dissociation Constant (Kd) from ITC | 97 ± 13 nM[2] |

| Inhibitory Concentrations | |

| Parameter | Value |

| IC50 for HeLa cell proliferation (this compound-52) | 11 pM[3][10] |

| IC50 for in vitro microtubule dynamics suppression (this compound-52) | 20 nM[3][10] |

| IC50 for in vitro tubulin polymerization | 2.61 µM[11] |

| Effects on Microtubule Dynamics (at 25 nM this compound-52) | |

| Parameter | Change |

| Shortening Rate | Reduced by 63%[3] |

| Growing Rate | Reduced by 26%[3] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the increase in turbidity as a result of microtubule formation from purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader (340 nm)

Procedure:

-

Preparation of Reagents:

-

Thaw tubulin on ice.

-

Prepare a 10X GTP stock in General Tubulin Buffer.

-

Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

On ice, add 10 µL of the 10X this compound dilutions or vehicle control (DMSO in buffer) to the appropriate wells of the 96-well plate.

-

-

Initiation of Polymerization:

-

Prepare the final tubulin solution by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin on ice.

-

Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well.

-

Mix gently by pipetting up and down.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.[12]

-

-

Data Analysis:

-

Plot absorbance versus time to obtain polymerization curves.

-

Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control to determine the IC50 value.

-

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay utilizes a fluorescent reporter that binds to polymerized microtubules, offering higher sensitivity than the turbidity assay.

Materials:

-

Tubulin Polymerization Assay Kit (containing tubulin, buffer, GTP, and a fluorescent reporter like DAPI)

-

This compound stock solution (in DMSO)

-

Black 96-well microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute kit components according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in the provided assay buffer.

-

-

Assay Setup:

-

Pre-warm the plate reader to 37°C.

-

Add 5 µL of the 10X this compound dilutions or vehicle control to the wells of the black 96-well plate.

-

-

Initiation of Polymerization:

-

Prepare the tubulin reaction mix on ice, containing tubulin, GTP, and the fluorescent reporter in the assay buffer.

-

Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate polymerization.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed plate reader.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.[1]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

Calculate Vmax and the plateau fluorescence to determine the extent of polymerization.

-

Determine the IC50 value as described for the turbidity-based assay.

-

Visualizations

Caption: this compound's mechanism of action on microtubules.

Caption: Workflow for tubulin polymerization assays.

References

- 1. benchchem.com [benchchem.com]

- 2. maxanim.com [maxanim.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 10. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Cryptophycin Depsipeptides: A Technical Guide to Their Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cryptophycins are a class of highly potent macrocyclic depsipeptides, originally isolated from cyanobacteria, that have garnered significant interest as antineoplastic agents. Their profound cytotoxicity, which extends to multidrug-resistant (MDR) cancer cell lines, is primarily attributed to their interaction with tubulin and subsequent disruption of microtubule dynamics. This technical guide provides an in-depth exploration of the biological activity of cryptophycins, detailing their mechanism of action, structure-activity relationships (SAR), and key experimental findings. Quantitative data are summarized in structured tables, and detailed protocols for essential experimental assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Mechanism of Action: Interference with Microtubule Dynamics

Cryptophycins exert their potent antimitotic effects by targeting tubulin, the fundamental protein subunit of microtubules.[1] Unlike some agents that stabilize or destabilize microtubules wholesale, cryptophycins act with high potency to suppress the dynamic instability of microtubules, a process essential for the proper formation and function of the mitotic spindle during cell division.[2][3]

1.1. Tubulin Binding and Conformational Changes Cryptophycins bind to tubulin at the interdimer interface, in a site that partially overlaps with that of maytansine (B1676224) and is near the vinca (B1221190) alkaloid domain.[4][5][6] Cryo-electron microscopy has revealed that this binding occurs primarily on the β-tubulin subunit.[4] The interaction is not merely passive; it induces significant conformational changes, forcing a curve within and between tubulin dimers.[4][7] This induced curvature is structurally incompatible with the straight lattice required for microtubule formation, thus inhibiting polymerization.[4] At higher concentrations, cryptophycins can actively depolymerize existing microtubules and cause tubulin to form non-functional, ring-shaped oligomers.[2][8][9]

1.2. Suppression of Microtubule Dynamics The primary mechanism at low, clinically relevant concentrations is the kinetic stabilization of microtubule dynamics.[2] this compound-52 is one of the most potent suppressors of microtubule dynamics discovered, strongly inhibiting the rate and extent of both microtubule shortening and growing.[2][3] It effectively forms a "stabilizing cap" at the microtubule ends.[2][3] This suppression of dynamics freezes the mitotic spindle, preventing chromosomes from aligning and segregating correctly.

1.3. Cell Cycle Arrest and Apoptosis By disrupting mitotic spindle function, cryptophycins cause a block in the cell cycle at the G2/M phase, specifically in prometaphase/metaphase.[2][10][11] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[12][13] This mechanism is effective even in cancer cells that overexpress P-glycoprotein, a drug efflux pump that confers resistance to many other microtubule-targeting agents like taxanes and vinca alkaloids.[10][11][12]

Structure-Activity Relationship (SAR)

The this compound scaffold is a 16-membered macrocycle that can be retrosynthetically divided into four units (A, B, C, and D). Extensive SAR studies have elucidated the roles of each unit, guiding the synthesis of analogues with improved properties.[14][15]

-

Unit A: The β-epoxide functionality (or the corresponding chlorohydrin) in this unit is critical for high antiproliferative activity.[10] The phenyl ring is amenable to substitution at the para-position, which has been exploited for attaching linkers for antibody-drug conjugates (ADCs) without a significant loss of potency.[16][17]

-

Unit B: The D-tyrosine derivative's substituents are crucial. The native chlorine and methoxy (B1213986) groups are important for high activity.[16]

-

Unit C: This β-alanine region influences stability. Increased substitution at the C6 position, such as the gem-dimethyl group found in this compound-52, enhances hydrolytic stability and improves the in vivo profile.[18]

-

Unit D: This leucic acid derivative is a key site for modification. It extends out from the tubulin binding pocket, making it an ideal location for modifications to improve solubility or for conjugation without disrupting tubulin binding.[19]

Chlorohydrin analogues (e.g., this compound-55) are often more potent than their epoxide counterparts (e.g., this compound-52) but suffer from lower chemical stability.[20][21] This has led to the development of prodrugs, such as glycinate (B8599266) esters of the chlorohydrins (e.g., this compound-309), which provide enhanced stability and aqueous solubility.[20][21]

Quantitative Biological Data

The potency of cryptophycins has been quantified across numerous studies. The following tables summarize key data points for cytotoxicity, tubulin binding, and in vivo efficacy.

Table 1: In Vitro Cytotoxicity of this compound Analogues

| Compound | Cell Line | IC50 Value | Citation(s) |

|---|---|---|---|

| This compound-52 | HeLa (Cervical Cancer) | 11 pM | [2][3] |

| This compound-52 | Various Solid & Hematologic Lines | Low pM range | [11] |

| Fluorinated Analogue 3 | KB-3-1 (Cervical Cancer) | 39 pM | [16] |

| m-chloro-p-(methylamino) Unit B Analogue | KB-3-1 (Cervical Cancer) | 313 pM | [17] |

| p-(dimethylamino) Unit B Analogue | KB-3-1 (Cervical Cancer) | 6.36 nM | [17] |

| this compound-1 | - | 100-1000x more potent than paclitaxel (B517696) & vinblastine (B1199706) |[4] |

Table 2: Tubulin Interaction and Microtubule Dynamics

| Compound | Parameter | Value | Citation(s) |

|---|---|---|---|

| This compound-52 | Binding affinity (Kd) to microtubule ends | 47 nM | [2][3] |

| This compound-52 | IC50 for suppression of microtubule dynamics in vitro | 20 nM | [2][3] |

| this compound-1 | Inhibition of tubulin polymerization | 50% inhibition at 0.1 drug:tubulin ratio |[5] |

Table 3: Preclinical In Vivo Efficacy of this compound Analogues

| Compound | Tumor Model | Efficacy Metric | Citation(s) |

|---|---|---|---|

| This compound-309 | HCT116 (Human Colon) | 4.1 Log Kill | [20][21] |

| This compound-309 | Mam 17/Adr (MDR Mouse Mammary) | 3.2 Log Kill | [20][21] |

| This compound-249 | Mam-16/C/Adr (MDR Mouse Mammary) | 4.0 Log Kill | [20][21] |

| This compound-55 | MX-1 (Human Breast Xenograft) | > Additive response with 5-fluorouracil | [22] |

| this compound-52 | OVCAR-2 (Human Ovarian) | > Survival time than docetaxel (B913) or paclitaxel |[22] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize cryptophycins.

4.1. Cell Viability and Cytotoxicity Assay (Resazurin/AlamarBlue Method) This assay measures cell viability based on the metabolic reduction of non-fluorescent resazurin (B115843) to the highly fluorescent resorufin (B1680543) by viable cells.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound analogues in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay: Add 10 µL of AlamarBlue or a similar resazurin-based reagent to each well.[11]

-

Readout: Incubate for 2-4 hours, then measure fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).

-

Data Analysis: Convert fluorescence readings to percentage of viability relative to the vehicle control. Plot the values against the log of compound concentration and fit to a dose-response curve to determine the IC50 value.

4.2. In Vitro Tubulin Polymerization Assay This assay monitors the effect of a compound on the assembly of tubulin dimers into microtubules, which can be measured by an increase in light scattering or fluorescence.

-

Preparation: Purified tubulin protein is suspended in a polymerization buffer (e.g., PEM buffer with GTP) and kept on ice to prevent spontaneous polymerization.

-

Reaction Setup: In a temperature-controlled spectrophotometer or fluorometer set to 37°C, add the tubulin solution to cuvettes.

-

Initiation: Add the test compound (this compound) or vehicle control to the cuvettes.

-

Measurement: Immediately begin monitoring the change in absorbance (turbidity) at 340 nm or the fluorescence of a reporter dye (e.g., DAPI) over time. An increase in signal indicates microtubule polymerization.

-

Analysis: Compare the polymerization curves (rate and extent) of treated samples to the control. Inhibitors like this compound will show a significantly reduced rate and maximal signal level.[1][5]

4.3. Cell Cycle Analysis by Flow Cytometry This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Grow cells to ~60% confluency and treat with various concentrations of this compound or vehicle for a set time (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content (2N for G1, 4N for G2/M).

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[11] An accumulation of cells in the G2/M peak indicates mitotic arrest.

Clinical Development and Outlook

The exceptional potency of cryptophycins led to the clinical development of this compound-52 (LY355703).[16][22] Despite promising preclinical activity, particularly against resistant tumors, its development was halted in Phase II trials due to a narrow therapeutic window and significant neurotoxicity.[12][23][24]

However, the compelling mechanism and potency of the this compound scaffold continue to drive research. Current efforts are focused on:

-

Second-Generation Analogues: Compounds like this compound-249 and -309 have been developed with improved stability and solubility and are being considered as next-generation candidates.[20][21]

-

Antibody-Drug Conjugates (ADCs): The ability to modify units A or D has made cryptophycins highly attractive as payloads for ADCs.[14][25] By attaching the toxin to a tumor-targeting antibody, it can be delivered more specifically to cancer cells, potentially widening the therapeutic window and reducing systemic toxicity.[25]

Conclusion

This compound depsipeptides are among the most potent antimitotic agents ever discovered. Their unique mechanism of action, involving the high-affinity binding to tubulin and potent suppression of microtubule dynamics, allows them to overcome common drug resistance mechanisms. While early clinical candidates faced challenges with toxicity, a deep understanding of their structure-activity relationships is paving the way for new, more tolerable analogues and innovative drug delivery strategies like ADCs. The this compound scaffold remains a highly valuable platform for the development of next-generation cancer therapeutics.

References

- 1. Interaction of this compound 1 with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative mechanism of action of this compound-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative mechanism of action of this compound-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational changes in tubulin upon binding this compound-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action this compound. Interaction with the Vinca alkaloid domain of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound 1 binds to tubulin at a site distinct from the colchicine binding site and at a site that may overlap the vinca binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In vitro effect of this compound 52 on microtubule assembly and tubulin: molecular modeling of the mechanism of action of a new antimitotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. In vitro pharmacology of this compound 52 (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Total synthesis and biological evaluation of fluorinated cryptophycins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cryptophycins-309, 249 and other this compound analogs: preclinical efficacy studies with mouse and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Phase I and pharmacological studies of the this compound analogue LY355703 administered on a single intermittent or weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound-55/52 based antibody-drug conjugates: Synthesis, efficacy, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cryptophycin Biosynthesis Pathway in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

Cryptophycins, a class of potent depsipeptides produced by cyanobacteria of the genus Nostoc, have garnered significant attention in the field of oncology due to their powerful tubulin-depolymerizing activity.[1][2] This technical guide provides a comprehensive overview of the cryptophycin (B1240208) biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and key experimental methodologies for its study and manipulation.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound production is encoded within a ~40 kb biosynthetic gene cluster (BGC), designated crp.[1] In the well-studied producer strain Nostoc sp. ATCC 53789, this gene cluster is located on the plasmid pNsp_c.[3][4] The crp BGC comprises a series of genes encoding a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, along with essential tailoring enzymes.

The core components of the crp gene cluster include:

-

crpA and crpB : These genes encode Type I polyketide synthases (PKSs) responsible for the synthesis of the polyketide portion of the this compound backbone.[5]

-

crpC and crpD : These genes encode non-ribosomal peptide synthetases (NRPSs) that incorporate the amino acid and hydroxy acid moieties.[5]

-

crpE : This gene encodes a crucial cytochrome P450 epoxidase responsible for the stereospecific epoxidation of the this compound scaffold, a modification critical for its high cytotoxicity.[5][6]

-

crpF : Putative transporter.

-

crpG : Encodes a β-methylaspartate-α-decarboxylase involved in the formation of the β-alanine precursor for unit C.[5]

-

crpH : This gene encodes a FAD-dependent halogenase that chlorinates the tyrosine precursor of unit B.[1]

The this compound Assembly Line: A Modular Marvel

The biosynthesis of the this compound backbone follows a modular, assembly-line logic characteristic of PKS/NRPS systems. The growing molecule is passed sequentially from one enzymatic domain to the next, with each module responsible for the incorporation and modification of a specific building block.

The assembly process can be broken down into the formation of four distinct units:

-

Unit A (Polyketide moiety) : Synthesized by the PKS modules of CrpA and CrpB. The biosynthesis is initiated with a phenylacetate (B1230308) starter unit, followed by the addition of three acetate (B1210297) extender units.[1]

-

Unit B (Modified amino acid) : An NRPS module within CrpC incorporates a tyrosine residue, which is subsequently chlorinated by the halogenase CrpH and O-methylated.

-

Unit C (β-amino acid) : An NRPS module in CrpD incorporates a methyl-β-alanine unit, derived from L-aspartic acid by the action of CrpG.[5]

-

Unit D (α-hydroxy acid) : The final NRPS module of CrpD, CrpD-M2, is a unique C-A-KR-T domain that incorporates a 2-hydroxy acid.[5] This module shows relaxed substrate specificity, activating 2-ketoisocaproic acid (2-KIC) approximately 20 times more efficiently than its corresponding amino acid, L-leucine.[5] The integrated ketoreductase (KR) domain then reduces the 2-keto acid to a 2-hydroxy acid.[5]

Following the assembly of the linear precursor, a thioesterase (TE) domain, typically located at the C-terminus of the final NRPS module, catalyzes the macrolactonization to release the cyclic this compound core. The final tailoring step often involves the epoxidation of Unit A by the P450 epoxidase, CrpE.[5][6]

Quantitative Data on this compound Biosynthesis

The production of cryptophycins can be influenced by various factors, and the enzymatic steps of the pathway exhibit distinct kinetic properties.

Table 1: Kinetic Parameters of this compound Epoxidase (CrpE)

| Substrate | kcat/Km (μM⁻¹·min⁻¹) | Reference |

| This compound-3 | ~0.27 | [6] |

| This compound-4 | 0.029 | [6] |

| This compound-17 | ~0.15 | [6] |

| This compound-43 | ~0.08 | [6] |

| This compound-538 | 0.272 | [6] |

| This compound-B | ~0.05 | [6] |

Table 2: Substrate Specificity of the CrpD-M2 Adenylation Domain

| Substrate | Relative Activity (%) | Reference |

| 2-Ketoisocaproic acid (2-KIC) | 100 | [5] |

| L-2-Hydroxyisocaproic acid (L-2-HIC) | ~95 | [5] |

| 2-Oxovalerate | ~90 | [5] |

| 3-Methyl-2-oxovalerate | ~50 | [5] |

| 2-Keto-γ-(methylthio)butyrate (AKGB) | ~40 | [5] |

| 3-Methyl-2-oxobutyrate | ~10 | [5] |

| L-Leucine | <5 | [5] |

| 4-Methylvalerate | <5 | [5] |

Detailed Experimental Protocols

This section outlines key experimental procedures for the investigation of the this compound biosynthesis pathway.

Heterologous Expression of the crp Gene Cluster in E. coli

The heterologous expression of the entire crp gene cluster allows for the production of cryptophycins in a more genetically tractable host than the native Nostoc strains.

Protocol:

-

Gene Cluster Amplification: The entire ~40 kb crp gene cluster is amplified from the genomic DNA of Nostoc sp. ATCC 53789 using high-fidelity long-range PCR.

-

Vector Construction: The amplified gene cluster is cloned into a suitable E. coli expression vector, such as a pET series vector, under the control of an inducible promoter (e.g., T7 promoter).

-

Transformation: The resulting recombinant plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).

-

Culture and Induction: The transformed E. coli is cultured in a rich medium (e.g., LB or TB) to a desired cell density (e.g., OD600 of 0.6-0.8). Gene expression is then induced by the addition of an appropriate inducer (e.g., IPTG).

-

Extraction and Analysis: After a period of incubation, the cells are harvested, lysed, and the cryptophycins are extracted using an organic solvent (e.g., ethyl acetate). The presence and quantity of cryptophycins are then analyzed by LC-MS/MS.

In Vitro Reconstitution of NRPS/PKS Enzymatic Activity

The in vitro reconstitution of individual PKS or NRPS modules allows for the detailed characterization of their substrate specificity and catalytic mechanism.

Protocol for ATP-PPi Exchange Assay (to determine adenylation domain substrate specificity):

-

Enzyme Preparation: The adenylation (A) domain of interest is cloned, expressed (e.g., in E. coli), and purified.

-

Reaction Mixture: A typical reaction mixture (50-100 μL) contains:

-

Purified A-domain enzyme (1-5 μM)

-

Substrate (amino acid or keto acid) to be tested (0.1-10 mM)

-

ATP (5 mM)

-

MgCl₂ (10 mM)

-

Sodium pyrophosphate (NaPPi) containing ³²P-labeled PPi (2 mM)

-

Buffer (e.g., 50 mM HEPES, pH 7.5)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 25-30 °C) for a defined time (e.g., 10-30 minutes).

-

Quenching and Analysis: The reaction is quenched by the addition of a solution containing activated charcoal. The charcoal binds the ³²P-labeled ATP, while the unincorporated ³²P-labeled PPi remains in the supernatant. The radioactivity in the charcoal-bound fraction is then measured by scintillation counting to determine the rate of ATP-PPi exchange, which is proportional to the enzyme's activity with the tested substrate.

LC-MS/MS Analysis of Cryptophycins

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection and quantification of cryptophycins and their biosynthetic intermediates.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to high percentage of mobile phase B over 10-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, or full scan for identification of unknown analogs.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each this compound analog of interest. For example, for this compound-1, a common transition is the protonated molecule [M+H]⁺ to a specific fragment ion.

-

This technical guide provides a foundational understanding of the this compound biosynthesis pathway. Further research and application of the described methodologies will undoubtedly continue to unravel the complexities of this fascinating biosynthetic machinery and pave the way for the development of novel and potent anticancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete Genome Sequence of the this compound-Producing Cyanobacterium Nostoc sp. Strain ATCC 53789 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic Synthesis of this compound Anticancer Agents by an Ester Bond Forming NRPS Module - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the this compound P450 Epoxidase Reveals Substrate Tolerance and Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Cryptophycin Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cryptophycins are a class of potent, macrocyclic depsipeptides that have garnered significant interest in the field of oncology due to their profound cytotoxic activity against a broad range of cancer cell lines, including those exhibiting multidrug resistance. Originally isolated from cyanobacteria, these natural products and their synthetic analogs exert their anticancer effects primarily through the disruption of microtubule dynamics, a critical process for cell division.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of cryptophycin (B1240208) derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Structure and Mechanism of Action

The this compound scaffold is comprised of four distinct building blocks, designated as Units A, B, C, and D.[2] The primary mechanism of action involves the binding of cryptophycins to tubulin, the protein subunit of microtubules. This interaction inhibits tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[3][4] Structural studies have revealed that cryptophycins bind at the inter-dimer interface of tubulin, partially overlapping with the maytansine (B1676224) binding site.

Quantitative Structure-Activity Relationship (SAR) Data

The cytotoxic potency of this compound derivatives is highly dependent on their chemical structure. Modifications to each of the four units have been extensively explored to optimize efficacy and pharmacokinetic properties. The following tables summarize the in vitro cytotoxicity (IC50 values) of various this compound analogs, categorized by the modified unit.

Table 1: SAR of Unit A Derivatives

Modifications in Unit A, which contains a crucial epoxide functional group, significantly impact activity. The epoxide and the stereochemistry of this unit are considered essential for high potency.[2]

| Derivative | Modification | Cell Line | IC50 (nM) | Reference |

| This compound-52 | p-CH3 | CCRF-CEM | 0.022 | [5] |

| Analog 1 | p-H | CCRF-CEM | 0.039 | [6] |

| Analog 2 | p-OH | HL-60 | - | [6] |

| Analog 3 | p-CH2OH | CCRF-CEM | - | [6] |

| Analog 4 | p-NH2 | CCRF-CEM | - | [4] |

| Analog 5 (styrene) | Epoxide replaced with double bond | HCT-116 | 102 | [7] |

| Analog 6 (4-methyl pyrazole) | Phenyl ring replaced | HCT-116 | <0.01 | [7] |

Table 2: SAR of Unit B Derivatives

Unit B, a D-tyrosine derivative, is another critical component for cytotoxicity. The presence and nature of substituents on the aromatic ring play a key role in the interaction with tubulin.

| Derivative | Modification | Cell Line | IC50 (nM) | Reference |

| This compound-52 | 3-Cl, 4-OCH3 | CCRF-CEM | 0.022 | [5] |

| Analog 7 | 3-Cl, 4-OH | CCRF-CEM | 0.52 | [8] |

| Analog 8 | 3-Cl, 4-NH2 | CCRF-CEM | 0.58 | [5] |

| Analog 9 | 3-Cl, 4-N(CH3)2 | CCRF-CEM | 0.054 | [9] |

| Analog 10 | 4-N(CH3)2 | KB-3-1 | 6.36 | [5] |

| Analog 11 | 4-O(CH2)2OH | KB-3-1 | Sub-nanomolar | [10][11] |

| Analog 12 | 4-O(CH2CH2O)3CH2CH2N3 | KB-3-1 | No activity | [10][11] |

| Analog 13 | 3-Cl, 4-NHCH3 | KB-3-1 | 0.313 | [5] |

Table 3: SAR of Unit C and D Derivatives

Unit C contains a β-alanine moiety, and Unit D is a leucic acid derivative. Modifications in these units have been explored, with Unit D being generally more tolerant to substitutions for the attachment of linkers in antibody-drug conjugates.[2]

| Derivative | Modification | Cell Line | IC50 (nM) | Reference |

| This compound-52 | gem-dimethyl at C6 (Unit C) | CCRF-CEM | 0.022 | [5] |

| This compound-1 | a-methyl at C6 (Unit C) | HCT-116 | - | [7] |

| Analog 14 | Modified Unit D | - | - | [5] |

| Analog 15 | Modified Unit D | - | - | [5] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[12][13]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).[12]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.[15]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.[16]

-

-

Formazan Solubilization:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[17]

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.[19]

-

MTT Cytotoxicity Assay Workflow Diagram.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of this compound derivatives to inhibit the polymerization of purified tubulin into microtubules.[20]

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA[20]

-

GTP stock solution (100 mM)

-

This compound derivatives (dissolved in DMSO)

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

-

Black, non-binding 96-well microplates

-

Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm) or spectrophotometer (340 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 2-3 mg/mL.[21] Keep on ice.

-

Prepare a tubulin polymerization mix on ice containing tubulin, GTP (final concentration 1 mM), and glycerol (e.g., 10%).[22]

-